2-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, pyridine, pyrazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a fluorinated benzene sulfonamide derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing waste. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonyl chlorides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide: shares similarities with other fluorinated sulfonamides and pyrazole derivatives.
Fluoropyridines: Compounds with fluorine atoms attached to pyridine rings, known for their unique chemical and biological properties.
Sulfonamide Derivatives: A class of compounds containing the sulfonamide group, widely used in medicinal chemistry for their antimicrobial and diuretic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-21-13(10-15(20-21)12-6-8-18-9-7-12)11-19-24(22,23)16-5-3-2-4-14(16)17/h2-10,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAGVFNYNKTLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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